molecular formula C16H14ClNO4 B4735407 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 5802-51-7

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B4735407
CAS RN: 5802-51-7
M. Wt: 319.74 g/mol
InChI Key: BCPQTPNIXFGIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as GW 9662 and is widely used in research studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its ability to bind to the ligand-binding domain of PPARγ and inhibit its transcriptional activity. This leads to the downregulation of PPARγ target genes involved in adipogenesis, glucose uptake, and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are mainly attributed to its ability to inhibit PPARγ activity. Studies have shown that this compound can reduce adipocyte differentiation, improve insulin sensitivity, and decrease inflammation. It has also been shown to have potential therapeutic effects in the treatment of obesity, type 2 diabetes, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its high potency and selectivity towards PPARγ. This allows for accurate and specific investigation of PPARγ function. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unintended physiological effects.

Future Directions

There are several future directions for the use of 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in scientific research. One potential direction is the investigation of its effects on other nuclear receptors and their target genes. Another direction is the development of more selective and potent PPARγ antagonists for therapeutic use in the treatment of metabolic and inflammatory diseases. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve treatment outcomes.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has significant potential in scientific research. Its high potency and selectivity towards PPARγ make it a valuable tool in investigating PPARγ function and its role in physiological processes. Further research on this compound may lead to the development of new therapeutic options for the treatment of metabolic and inflammatory diseases.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been extensively used in scientific research to investigate its mechanism of action and physiological effects. This compound is a potent and selective antagonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. It has been used to study the role of PPARγ in various physiological processes such as adipocyte differentiation, insulin sensitivity, and inflammation.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c17-12-3-1-2-4-13(12)22-10-16(19)18-11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPQTPNIXFGIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364457
Record name 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS RN

5802-51-7
Record name 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.